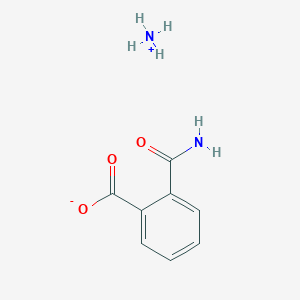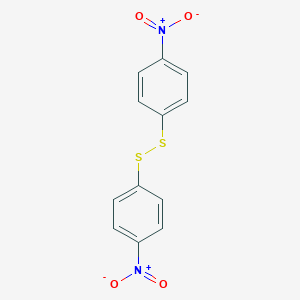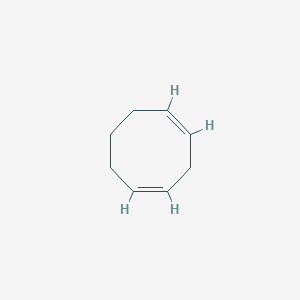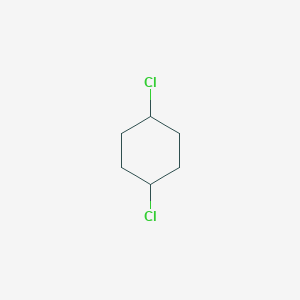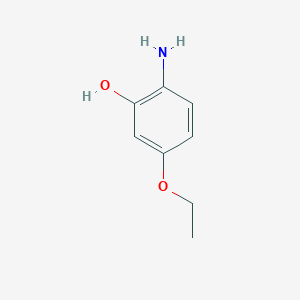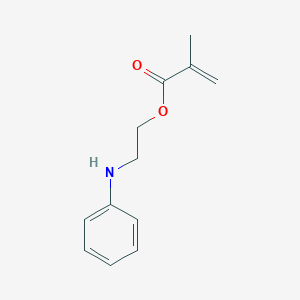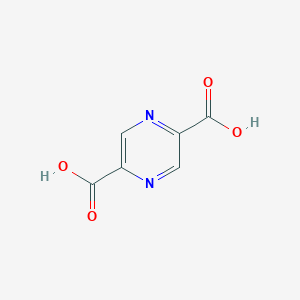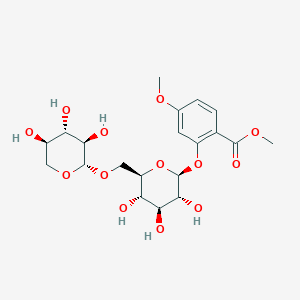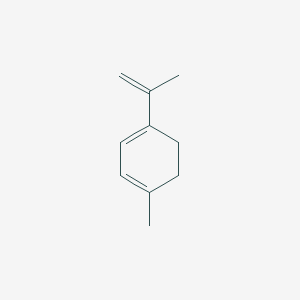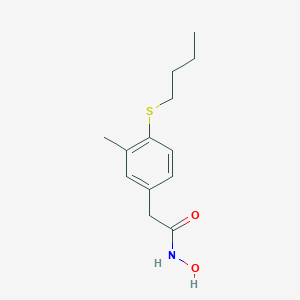
2-(4-(Butylthio)-m-tolyl)acetohydroxamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(Butylthio)-m-tolyl)acetohydroxamic acid, also known as BTAHA, is a hydroxamic acid derivative that has been widely used in scientific research. This compound has shown promising results in various studies, including anti-cancer, anti-inflammatory, and anti-microbial activities.
Mechanism Of Action
The mechanism of action of 2-(4-(Butylthio)-m-tolyl)acetohydroxamic acid is not fully understood, but it is believed to inhibit the activity of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, which leads to the repression of gene expression. 2-(4-(Butylthio)-m-tolyl)acetohydroxamic acid inhibits the activity of HDACs, which leads to the accumulation of acetylated histones and the activation of tumor suppressor genes. This, in turn, leads to the inhibition of cancer cell growth and proliferation.
Biochemical And Physiological Effects
2-(4-(Butylthio)-m-tolyl)acetohydroxamic acid has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Additionally, 2-(4-(Butylthio)-m-tolyl)acetohydroxamic acid has been shown to have anti-microbial properties by inhibiting the growth of various bacteria, including Staphylococcus aureus and Escherichia coli.
Advantages And Limitations For Lab Experiments
One of the advantages of using 2-(4-(Butylthio)-m-tolyl)acetohydroxamic acid in lab experiments is its high potency and selectivity towards HDACs. 2-(4-(Butylthio)-m-tolyl)acetohydroxamic acid has been shown to have a higher potency than other HDAC inhibitors, such as trichostatin A and suberoylanilide hydroxamic acid. However, one of the limitations of using 2-(4-(Butylthio)-m-tolyl)acetohydroxamic acid is its low solubility in water, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research on 2-(4-(Butylthio)-m-tolyl)acetohydroxamic acid. One potential direction is to investigate its potential as a therapeutic agent for other diseases, such as neurodegenerative diseases and diabetes. Additionally, further studies are needed to understand the molecular mechanisms underlying its anti-cancer, anti-inflammatory, and anti-microbial properties. Finally, the development of more water-soluble derivatives of 2-(4-(Butylthio)-m-tolyl)acetohydroxamic acid could improve its bioavailability and efficacy in future studies.
Conclusion:
In conclusion, 2-(4-(Butylthio)-m-tolyl)acetohydroxamic acid is a promising compound that has shown anti-cancer, anti-inflammatory, and anti-microbial properties in various studies. Its high potency and selectivity towards HDACs make it a valuable tool for scientific research. However, its low solubility in water is a limitation that needs to be addressed in future studies. The future directions for the research on 2-(4-(Butylthio)-m-tolyl)acetohydroxamic acid include investigating its potential as a therapeutic agent for other diseases and developing more water-soluble derivatives.
Synthesis Methods
The synthesis of 2-(4-(Butylthio)-m-tolyl)acetohydroxamic acid involves the reaction of m-toluidine with butylthiol in the presence of sodium hydroxide. The resulting product is then reacted with chloroacetyl chloride in the presence of triethylamine to obtain 2-(4-(Butylthio)-m-tolyl)acetamide. Finally, the hydroxamic acid derivative is obtained by reacting the acetamide with hydroxylamine hydrochloride in the presence of sodium hydroxide.
Scientific Research Applications
2-(4-(Butylthio)-m-tolyl)acetohydroxamic acid has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth and proliferation of various cancer cells, including breast, lung, and colon cancer cells. 2-(4-(Butylthio)-m-tolyl)acetohydroxamic acid induces apoptosis in cancer cells by activating caspase-3 and caspase-8, which are key enzymes involved in programmed cell death. Additionally, 2-(4-(Butylthio)-m-tolyl)acetohydroxamic acid has been shown to inhibit the migration and invasion of cancer cells, which is crucial for the metastasis of cancer.
properties
CAS RN |
15560-07-3 |
|---|---|
Product Name |
2-(4-(Butylthio)-m-tolyl)acetohydroxamic acid |
Molecular Formula |
C13H19NO2S |
Molecular Weight |
253.36 g/mol |
IUPAC Name |
2-(4-butylsulfanyl-3-methylphenyl)-N-hydroxyacetamide |
InChI |
InChI=1S/C13H19NO2S/c1-3-4-7-17-12-6-5-11(8-10(12)2)9-13(15)14-16/h5-6,8,16H,3-4,7,9H2,1-2H3,(H,14,15) |
InChI Key |
SWZKVMOOTCVDGL-UHFFFAOYSA-N |
SMILES |
CCCCSC1=C(C=C(C=C1)CC(=O)NO)C |
Canonical SMILES |
CCCCSC1=C(C=C(C=C1)CC(=O)NO)C |
synonyms |
2-[4-(Butylthio)-3-methylphenyl]acetohydroxamic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



